

12-Hydroxydodecanoic Acid as a human metabolite.

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12-Hydroxydodecanoic Acid: A Human Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxydodecanoic acid (12-HDA) is a medium-chain hydroxy fatty acid that has been identified as an endogenous human metabolite.^[1] Its formation is primarily attributed to the cytochrome P450-mediated omega-hydroxylation of dodecanoic acid (lauric acid), a common dietary saturated fatty acid. While its precise physiological roles and concentrations in various human tissues are still under active investigation, emerging evidence suggests its involvement in lipid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the current knowledge on 12-HDA as a human metabolite, including its biosynthesis, metabolic fate, potential physiological significance, and analytical methodologies for its detection and quantification.

Introduction

12-Hydroxydodecanoic acid (12-HDA), also known as 12-hydroxylauric acid, is a 12-carbon saturated fatty acid hydroxylated at the omega (ω) position.^[2] As a derivative of dodecanoic acid (lauric acid), a fatty acid prevalent in certain dietary sources like coconut oil, 12-HDA is formed endogenously in humans through oxidative metabolism.^[2] The introduction of a

hydroxyl group at the terminal methyl group significantly alters the physicochemical properties of the parent fatty acid, rendering it more polar and susceptible to further metabolic reactions. This guide aims to consolidate the existing scientific literature on 12-HDA, with a focus on its biochemistry, analytical determination, and potential biological relevance in the context of human health and disease.

Biosynthesis and Metabolism of 12-Hydroxydodecanoic Acid

The primary pathway for the formation of 12-HDA in humans is the omega-hydroxylation of dodecanoic acid. This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes.

Biosynthesis: Omega-Hydroxylation of Dodecanoic Acid

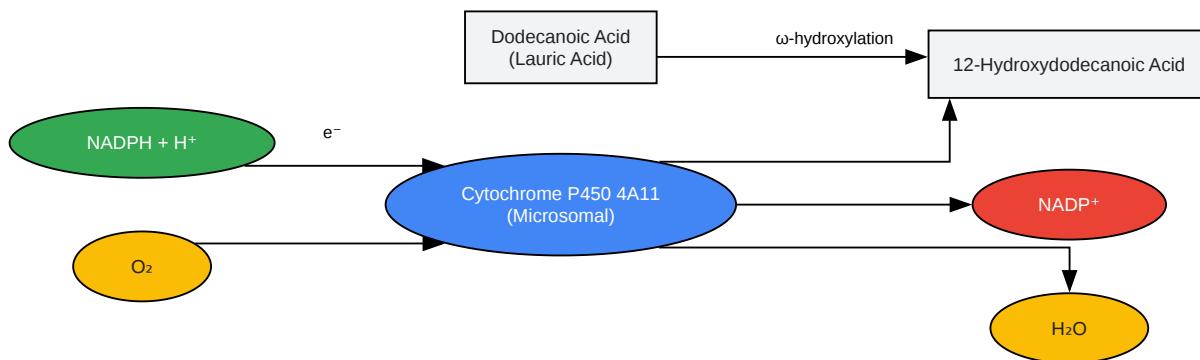
The key enzymes responsible for the omega-hydroxylation of medium-chain fatty acids like dodecanoic acid belong to the CYP4A family, with CYP4A11 being a prominent member in human liver and kidney.^{[3][4]} These monooxygenases introduce a hydroxyl group at the terminal carbon atom of the fatty acid chain.

The overall reaction can be summarized as follows:



- Enzyme: Cytochrome P450 4A11 (and other CYP4A isoforms)
- Cofactors: NADPH-cytochrome P450 reductase, Cytochrome b5 (enhances activity)^[3]
- Location: Primarily in the endoplasmic reticulum of hepatocytes and renal cells.

The catalytic activity of CYP4A11 for lauric acid ω -hydroxylation has been studied, with reported K_m and k_{cat} values varying depending on the experimental system. For recombinant human CYP4A11, K_m values for lauric acid have been reported in the range of 11 to 200 μM , with k_{cat} values around 15 to 38 min^{-1} .^[3]



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Figure 1: Biosynthesis of **12-Hydroxydodecanoic Acid**.

Subsequent Metabolism

Once formed, 12-HDA can undergo further oxidation. It is a known substrate for Class III alcohol dehydrogenase, also known as glutathione-dependent formaldehyde dehydrogenase (ADH5 or FDH).[4] This enzyme catalyzes the oxidation of the terminal hydroxyl group of 12-HDA to an aldehyde, which can then be further oxidized to a dicarboxylic acid, dodecanedioic acid.

The metabolic cascade can be depicted as:



- Enzymes: Alcohol dehydrogenase (e.g., ADH5), Aldehyde dehydrogenase
- Significance: This pathway facilitates the conversion of a monofunctional fatty acid into a difunctional molecule, which can then be further metabolized through pathways such as peroxisomal β-oxidation.

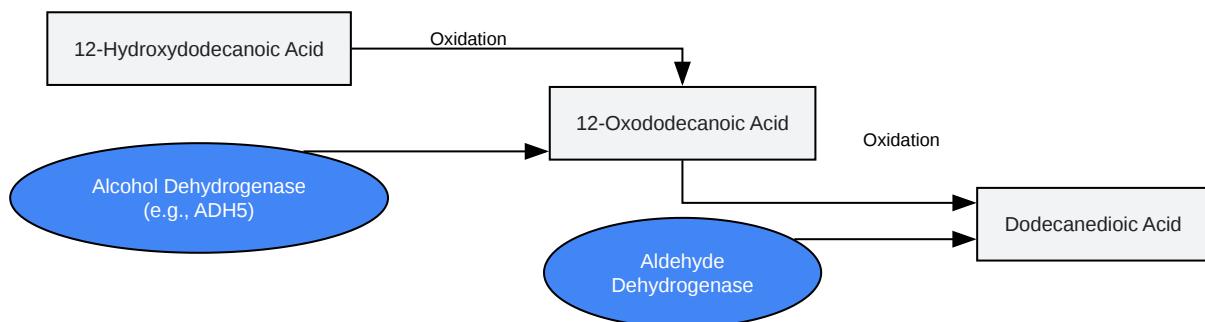
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Figure 2: Subsequent Metabolism of 12-HDA.

Quantitative Data

Despite its confirmed presence as a human metabolite, quantitative data on the physiological concentrations of 12-HDA in human tissues and biofluids are currently limited in the published literature. The Human Metabolome Database (HMDB) lists 12-HDA as "Expected but not Quantified".^[2] The table below summarizes the available qualitative information.

Biofluid/Tissue	Concentration Range	Method of Detection	Reference
Human Plasma/Serum	Not Quantified	Expected	HMDB ^[2]
Human Urine	Not Quantified	Expected	HMDB ^[2]
Human Liver	Not Quantified	Expected (due to high CYP4A11 expression)	[3]
Human Kidney	Not Quantified	Expected (due to high CYP4A11 expression)	[3]

Further research is required to establish reference ranges for 12-HDA in healthy and diseased populations.

Physiological Role and Disease Association

The specific physiological functions of 12-HDA in humans are not yet fully elucidated. However, based on the roles of other omega-hydroxy fatty acids and the enzymes involved in its metabolism, several potential areas of significance can be inferred.

- **Lipid Metabolism and Peroxisome Proliferation:** The formation of dicarboxylic acids from omega-hydroxylation is a pathway that can lead to peroxisomal β -oxidation, particularly for medium-chain fatty acids.^{[5][6]} Peroxisome proliferators are a class of compounds that induce the proliferation of peroxisomes and the enzymes involved in fatty acid oxidation.^{[5][6]} The induction of CYP4A enzymes is a known marker for peroxisome proliferation.^{[5][6]}
- **Cell Signaling:** Other hydroxylated fatty acids, such as hydroxyeicosatetraenoic acids (HETEs), are known to act as signaling molecules in various physiological and pathological processes, including inflammation and cell growth. While a direct signaling role for 12-HDA has not been established, it is a plausible area for future investigation.
- **Metabolic Disorders:** Alterations in fatty acid oxidation pathways are central to many inherited metabolic disorders. While no specific disease has been directly linked to 12-HDA metabolism, the study of related hydroxy fatty acids may provide insights.

Experimental Protocols

The quantification of 12-HDA in biological matrices typically requires sensitive and specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized protocols based on the analysis of similar fatty acids.

Quantification of 12-HDA in Human Plasma/Serum by GC-MS

This protocol involves extraction, derivatization to a volatile ester, and subsequent analysis by GC-MS.

5.1.1. Materials and Reagents

- **12-Hydroxydodecanoic acid standard**

- Internal standard (e.g., deuterated 12-HDA or a structurally similar odd-chain hydroxy fatty acid)
- Solvents: Methanol, Chloroform, Hexane (HPLC grade)
- Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Sodium sulfate (anhydrous)
- Hydrochloric acid (HCl)

5.1.2. Sample Preparation and Extraction

- To 100 μ L of plasma or serum, add the internal standard.
- Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).
- Vortex the mixture vigorously and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the organic extract under a stream of nitrogen.

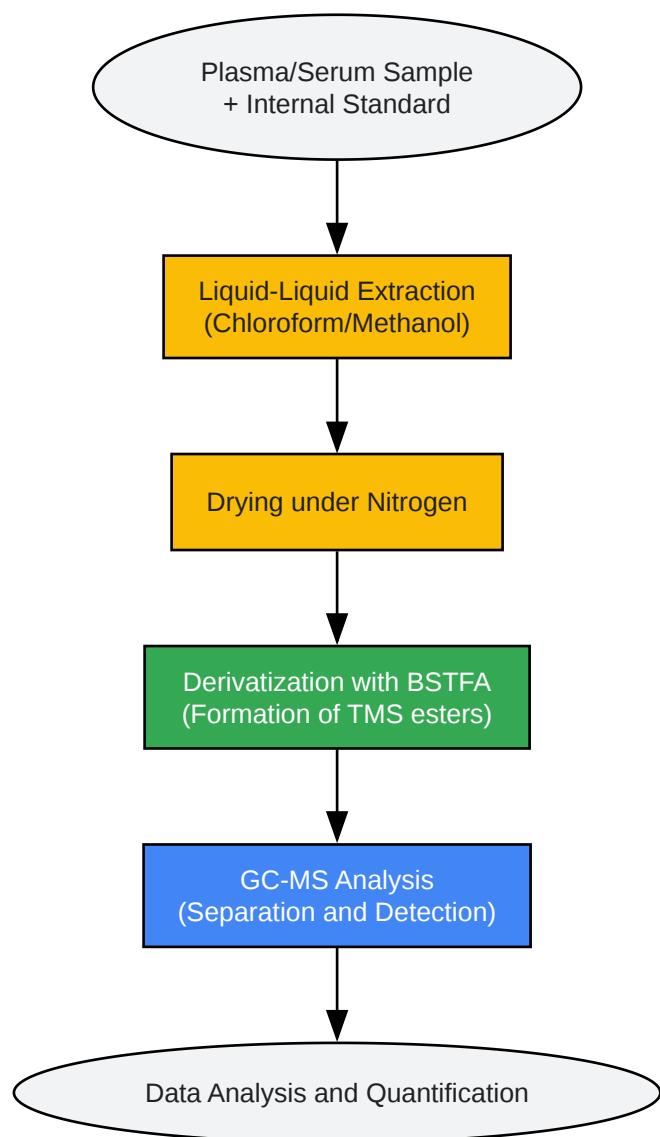
5.1.3. Derivatization

- To the dried extract, add 50 μ L of BSTFA + 1% TMCS and 50 μ L of hexane.
- Cap the vial tightly and heat at 60°C for 30 minutes to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters.
- Cool the sample to room temperature.

5.1.4. GC-MS Analysis

- Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms or equivalent).
- Injection: 1 μ L of the derivatized sample in splitless mode.

- Carrier Gas: Helium.
- Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280°C) to ensure separation of fatty acid derivatives.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Detection: Use selected ion monitoring (SIM) for characteristic ions of the TMS-derivatized 12-HDA and the internal standard for quantification.



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Figure 3: GC-MS Workflow for 12-HDA Analysis.

Quantification of 12-HDA in Human Urine by LC-MS/MS

This protocol involves solid-phase extraction for sample clean-up and concentration, followed by sensitive detection using LC-MS/MS.

5.2.1. Materials and Reagents

- **12-Hydroxydodecanoic acid** standard
- Internal standard (e.g., stable isotope-labeled 12-HDA)
- Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
- Formic acid
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

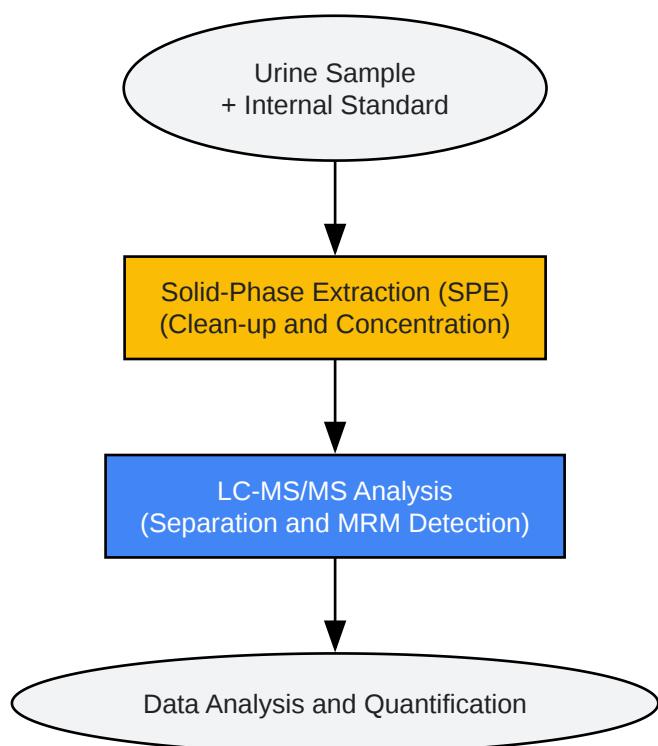
5.2.2. Sample Preparation and SPE

- Centrifuge the urine sample to remove particulates.
- To 1 mL of supernatant, add the internal standard.
- Acidify the urine sample with formic acid to a pH of ~3.
- Condition the C18 SPE cartridge with methanol followed by water.
- Load the acidified urine sample onto the SPE cartridge.
- Wash the cartridge with water to remove polar interferences.
- Elute the 12-HDA and internal standard with methanol or acetonitrile.
- Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

5.2.3. LC-MS/MS Analysis

- Liquid Chromatograph: A UHPLC system with a C18 reversed-phase column.

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the transition of the precursor ion ($[\text{M}-\text{H}]^-$) to a specific product ion for both 12-HDA and the internal standard.



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Figure 4: LC-MS/MS Workflow for 12-HDA Analysis.

Conclusion and Future Directions

12-Hydroxydodecanoic acid is an established human metabolite whose significance in health and disease is beginning to be explored. Its biosynthesis via CYP4A-mediated omega-hydroxylation and subsequent metabolism link it to important pathways of fatty acid oxidation. While robust quantitative data in human populations are still needed, the analytical frameworks for its measurement are well-established. Future research should focus on:

- Establishing reference concentrations of 12-HDA in various human tissues and biofluids in healthy individuals and in different disease states, such as metabolic syndrome, non-alcoholic fatty liver disease, and certain cancers where alterations in lipid metabolism are implicated.
- Elucidating the specific signaling roles of 12-HDA, if any, and identifying its potential receptors or downstream targets.
- Investigating the diagnostic and prognostic potential of circulating 12-HDA levels as a biomarker for diseases related to altered fatty acid metabolism.

The continued investigation of 12-HDA will undoubtedly contribute to a deeper understanding of lipid metabolism and its role in human physiology and pathology.

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